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Compound of Interest

methyl 6-(benzyloxy)-1H-indole-2-
Compound Name:
carboxylate

Cat. No.: B027044

An In-depth Technical Guide to Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS:
103781-89-1)

Introduction

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the
landscape of medicinal chemistry and organic synthesis. As a member of the indole family, a
privileged scaffold found in numerous natural products and therapeutic agents, this compound
serves as a versatile intermediate for constructing more complex molecular architectures.[1] Its
structure is characterized by an indole core, a methyl ester at the 2-position, and a benzyloxy
protecting group at the 6-position. This specific arrangement of functional groups makes it
particularly valuable for the synthesis of targeted therapies, most notably inhibitors of
Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunotherapy.[2][3] This
guide provides a comprehensive overview of its properties, synthesis, characterization, and
applications for researchers and drug development professionals.

Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental
for its effective use in research and development.

Chemical Identifiers
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Identifier Value
CAS Number 103781-89-1[4]
Molecular Formula C17H15NO3][5]
Molecular Weight 281.31 g/mol [5]
methyl 6-(phenylmethoxy)-1H-indole-2-
IUPAC Name Yl &-(pheny y)
carboxylate[4]
Methyl 6-benzyloxyindole-2-carboxylate, 6-
Synonyms benzyloxy-1H-indole-2-carboxylic acid methyl
ester[4]
InChlKey GSULHLQFRMLEEO-UHFFFAQOYSA-N[4]
O(CC1C=CC=CC=1)C1C=CC2C=C(C(=0)0C)
SMILES

NC=2C=1[4]

Physicochemical Data

The properties of methyl 6-(benzyloxy)-1H-indole-2-carboxylate dictate its handling, storage,
and behavior in reaction systems. The compound typically appears as a white to light yellow
solid.[4][5]
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Property Value Source
Appearance White to Yellow Solid [41[6]
Boiling Point 472.3°C at 760 mmHg [4]
Density 1.253 g/cm3 [4]
Flash Point 239.5°C [4]

logP (XlogP) 3.9 (Computed) [4]
Storage Temperature Room temperature or 2-8°C [51[7]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 4 [4]
Rotatable Bonds 5 [4]

Synthesis and Mechanistic Considerations

While various methods exist for indole synthesis, the Leimgruber-Batcho indole synthesis

provides a reliable and versatile route for preparing substituted indoles like methyl 6-

(benzyloxy)-1H-indole-2-carboxylate. This pathway begins with a suitably substituted

nitrotoluene, which is converted into an enamine and subsequently reduced and cyclized to

form the indole ring.

The causality behind this synthetic choice lies in its tolerance for various functional groups and

the accessibility of starting materials. The synthesis begins with the protection of a phenol,

followed by the formation of the indole scaffold.

Synthesis Pathway

1. Reduction (e.g., Hz, PdIC)

BNCl, K2CO3 DMF-DMA 2. Cyclization
- Protection; Enamine Formation (E)-B-Dimethylamino-6- 3. (A7) Methyl 6-(benzyloxy)-1H-
4-Hydroxy-3-nitrotoluene 6-Benzyloxy-2-nitrotoluene (benzyloxy)-2-nitrostyrene i indole-2-carboxylate
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Caption: Plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for indole synthesis, such as the
Leimgruber-Batcho reaction.[8]

Step 1: Benzyl Protection of 4-Hydroxy-3-nitrotoluene

o To a stirred solution of 4-hydroxy-3-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add
anhydrous potassium carbonate (1.2 eq).

e Add benzyl chloride (1.1 eq) dropwise to the mixture.

e Heat the reaction mixture to 90°C and stir for 3-4 hours until TLC analysis indicates the
consumption of the starting material.

o Cool the mixture, pour it into water, and extract with ethyl acetate. The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under
reduced pressure to yield 6-benzyloxy-2-nitrotoluene.

o Rationale: Potassium carbonate is a suitable base for deprotonating the phenol, facilitating
the Williamson ether synthesis with benzyl chloride. DMF is an excellent polar aprotic
solvent for this Sn2 reaction.

Step 2: Enamine Formation

Dissolve the 6-benzyloxy-2-nitrotoluene (1.0 eq) from the previous step in fresh DMF.

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

Heat the solution to reflux (around 110°C) for 3 hours under a nitrogen atmosphere.

Remove the volatile components on a rotary evaporator to yield the crude enamine, (E)-3-
dimethylamino-6-(benzyloxy)-2-nitrostyrene, which can be purified by recrystallization.
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o Rationale: DMF-DMA reacts with the activated methyl group of the nitrotoluene to form a
stable enamine intermediate, which is the direct precursor to the indole ring.[8]

Step 3: Reductive Cyclization and Esterification
e Dissolve the enamine (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
e Add a catalytic amount of Palladium on carbon (10% Pd/C).

o Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator)
and stir vigorously at room temperature. The reaction involves the reduction of the nitro
group to an amine, which spontaneously cyclizes to form the indole ring.

» After the reaction is complete, filter the catalyst through Celite.

e The resulting indole can be esterified. A common method is the reaction of the corresponding
indole-2-carboxylic acid (which can be formed via other routes) with methanol under acidic
conditions (e.g., H2S0a4) or by converting the acid to an acid chloride followed by reaction
with methanol. For direct conversion, advanced methods might be employed.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the
prediction of key spectroscopic features based on known data for similar indole carboxylates.
[91[10]

e H NMR: Expected signals would include a singlet for the N-H proton (typically > 10 ppm),
aromatic protons on the indole core and the benzyl group (in the 6.8-7.8 ppm range), a
singlet for the benzylic CHz protons (~5.1 ppm), and a singlet for the methyl ester protons

(~3.9 ppm).

e 13C NMR: Key signals would include the ester carbonyl carbon (~162 ppm), aromatic
carbons of the indole and benzyl rings (100-140 ppm), the benzylic CHz carbon (~70 ppm),
and the methyl ester carbon (~52 ppm).[11]

e Mass Spectrometry (MS): The expected molecular ion peak [M]* would be at m/z = 281.31.
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Applications in Drug Discovery and Organic
Synthesis

The primary value of methyl 6-(benzyloxy)-1H-indole-2-carboxylate lies in its role as a
versatile intermediate. The functional groups are strategically placed for sequential
modification.

e The Methyl Ester: The C-2 ester is a convenient handle for conversion into other functional
groups. It can be readily hydrolyzed to the corresponding carboxylic acid for amide bond
formation, a common step in drug synthesis.[11][12] Alternatively, it can be reduced to an
alcohol.

o The Benzyl Ether: The 6-benzyloxy group serves as a robust protecting group for the phenol.
It is stable to a wide range of reaction conditions but can be selectively removed via catalytic
hydrogenation (hydrogenolysis) to unmask the hydroxyl group for further functionalization.

e The Indole N-H: The nitrogen can be alkylated or acylated to introduce further diversity into
the molecular scaffold.[1]

Role as an Intermediate for IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system
by catabolizing tryptophan.[2][13] Inhibiting IDO1 is a major therapeutic strategy in immuno-
oncology. Many potent IDO1 inhibitors are built upon the indole scaffold. Methyl 6-
(benzyloxy)-1H-indole-2-carboxylate provides the core structure needed for the synthesis of
these inhibitors. The ester can be converted to an amide, and the protected phenol at the 6-
position allows for late-stage modifications after the core is assembled.[3]

Pathway to IDO1 Inhibitor Scaffold

Saponification
LiOH or NaOH

Amide Coupling Deprotection

Hz, Pd/C

N-Substituted-6-hydroxy-
1H-indole-2-carboxamide
(IDO1 Inhibitor Scaffold)

Methyl 6-(benzyloxy)-1H-
indole-2-carboxylate

6-(Benzyloxy)-1H-indole-
2-carboxylic Acid

N-Substituted-6-(benzyloxy)-
1H-indole-2-carboxamide
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Caption: Use as a key intermediate for IDOL1 inhibitor synthesis.

Experimental Protocol: Saponification to Carboxylic
Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for
amide coupling.

» Dissolve methyl 6-(benzyloxy)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and
water (e.g., 3:1 v/v).

e Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq).
 Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.
¢ Once the starting material is consumed, acidify the mixture to pH ~2-3 with 1N HCI.

o A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold
water, and dry under vacuum.

o Rationale: Saponification is a standard ester hydrolysis method. LIOH is often preferred as
it can be effective at room temperature, minimizing potential side reactions.

Safety and Handling

According to available safety data, methyl 6-(benzyloxy)-1H-indole-2-carboxylate should be
handled with care in a laboratory setting.[5][6]

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

e Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy
to do. Continue rinsing).[5]
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e Handling: Use appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

o Storage: Store in a tightly sealed container in a dry, cool place, as recommended at either
room temperature or refrigerated (2-8°C).[5][7]

Conclusion

Methyl 6-(benzyloxy)-1H-indole-2-carboxylate (CAS: 103781-89-1) is more than just a
chemical compound,; it is an enabling tool for innovation in drug discovery. Its well-defined
structure, featuring strategically placed and modifiable functional groups, makes it an ideal
starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of
novel cancer immunotherapies like IDOL1 inhibitors. This guide has provided a technical
foundation for its synthesis, properties, and application, underscoring its significance for
researchers dedicated to advancing medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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